N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused with a thieno ring, which is further substituted with a butyl group and a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thieno ring and subsequent functionalization with the butyl and chlorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxalamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activity
Scientific Research Applications
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities, but differ in their substituents and overall properties.
Thieno derivatives: Compounds with a thieno ring often display unique electronic properties, making them useful in materials science.
Oxalamide derivatives: These compounds are known for their ability to form strong hydrogen bonds, which can influence their biological activity and solubility
Properties
IUPAC Name |
N-butyl-N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBZFPOZRSJIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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